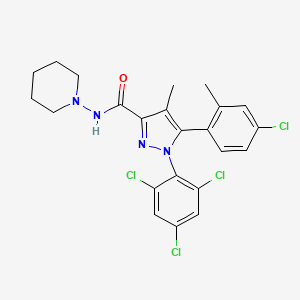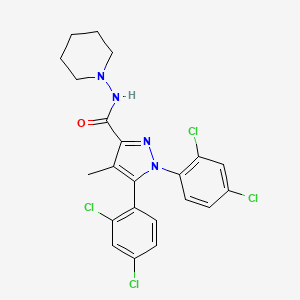
2-(5-(2-(8-(4-methylpiperazin-1-yl)naphthalen-2-yloxy)ethoxy)-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine is a complex organic compound that features a combination of indole, naphthalene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the naphthalene derivative:
Ethoxy linkage: The naphthalene derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Indole coupling: The ethoxy-naphthalene intermediate is coupled with an indole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature piperazine and aromatic moieties and are studied for their adrenergic receptor affinity.
8-Cyclopentyl-2-[4-(4-Methyl-piperazin-1-yl)-phenylamino] derivatives: These compounds share structural similarities and are investigated for their pharmacological properties.
Uniqueness
2-(5-{2-[8-(4-Methyl-piperazin-1-yl)-naphthalen-2-yloxy]-ethoxy}-1H-indol-3-yl)-ethylamine is unique due to its specific combination of indole, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H32N4O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[5-[2-[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxyethoxy]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C27H32N4O2/c1-30-11-13-31(14-12-30)27-4-2-3-20-5-6-22(18-25(20)27)32-15-16-33-23-7-8-26-24(17-23)21(9-10-28)19-29-26/h2-8,17-19,29H,9-16,28H2,1H3 |
InChI Key |
CCEYDGKRXQRJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2C=C(C=C3)OCCOC4=CC5=C(C=C4)NC=C5CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[C11]-2-[3-(5-Iodo-1H-indol-3-yl)-propyl]-5-methoxy-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B10791601.png)
![2-[4-(6-methoxy-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)butyl]-3,4-dihydropyrazino[1,2-a]indol-1-one](/img/structure/B10791614.png)






![C-[3-(2-Dimethylamino-ethyl)-1H-indol-5-yl]-N-[4-({[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethanesulfonyl]-methyl-amino}-methyl)-benzyl]-N-methyl-methanesulfonamide](/img/structure/B10791643.png)



